molecular formula C14H11Cl2NO3 B2425423 Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate CAS No. 339024-16-7

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate

Cat. No.: B2425423
CAS No.: 339024-16-7
M. Wt: 312.15
InChI Key: YZOAQLUGOCIWRR-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl ester, a chloro group, and a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-oxopyridine-3-carboxylic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.

    Reduction: Reducing agents like sodium borohydride, solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetone.

Major Products

    Substitution: Products with substituted nucleophiles in place of chloro groups.

    Reduction: Hydroxyl derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-oxopyridine-3-carboxylate: Lacks the chlorophenylmethyl group.

    5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester.

    Methyl 5-bromo-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate: Contains a bromo group instead of a chloro group.

Uniqueness

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate is unique due to the presence of both chloro and chlorophenylmethyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-14(19)12-6-11(16)8-17(13(12)18)7-9-2-4-10(15)5-3-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOAQLUGOCIWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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